cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. The structure comprises a cyclopropyl group attached to a pyrrolidinyl ring, which is further substituted with a hydroxy(diphenyl)methyl group. This unique arrangement of functional groups grants the compound distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone generally involves multiple steps:
Starting Materials: : The preparation usually begins with cyclopropylcarboxylic acid, pyrrolidine, and benzophenone.
Formation of Intermediates: : The cyclopropylcarboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with pyrrolidine to form the corresponding amide.
Hydroxy(diphenyl)methyl Substitution:
Industrial Production Methods
Industrial production methods might involve large-scale synthesis protocols with optimized reaction conditions, such as temperature control, pressure adjustments, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the hydroxy(diphenyl)methyl group might be oxidized to a corresponding ketone.
Reduction: : Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: : The pyrrolidinyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common for reduction processes.
Nucleophiles: : Common nucleophiles include alkyl halides, which can facilitate substitution reactions.
Major Products
Ketones: : Oxidation products.
Alcohols: : Reduction products.
Substituted Pyrrolidines: : Products of nucleophilic substitution.
Scientific Research Applications
Cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone has diverse research applications:
Chemistry: : Utilized in the synthesis of novel organic compounds and as an intermediate in various chemical reactions.
Biology: : Investigated for its potential to interact with biological targets, including enzymes and receptors.
Medicine: : Explored for its therapeutic potential, possibly functioning as a lead compound for drug development.
Industry: : Applied in the creation of materials with unique properties, including polymers and advanced composites.
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. The cyclopropyl and pyrrolidinyl groups can enhance binding affinity, while the hydroxy(diphenyl)methyl moiety provides additional functional interactions. These interactions can modulate biological pathways and elicit specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-methylketone: : Shares the cyclopropyl group but lacks the complex pyrrolidinyl and hydroxy(diphenyl)methyl substitutions.
Pyrrolidinyl-alkanones: : Similar pyrrolidinyl structure but with different alkyl chain substitutions.
Diphenylmethanol derivatives: : Contain the diphenylmethanol moiety, highlighting differences in biological activity and chemical reactivity.
Uniqueness
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Properties
IUPAC Name |
cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(16-13-14-16)22-15-7-12-19(22)21(24,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,16,19,24H,7,12-15H2/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVWWQLVOXJYPA-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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